molecular formula C16H12N2O4S B14868988 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14868988
M. Wt: 328.3 g/mol
InChI Key: MENKDLWZKFFUDN-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with benzo[d][1,3]dioxole-5-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H12N2O4S/c1-20-10-3-4-11-14(7-10)23-16(17-11)18-15(19)9-2-5-12-13(6-9)22-8-21-12/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

MENKDLWZKFFUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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